molecular formula C15H22ClN5O5S B12940628 6-Quinazolinesulfonamide, 1,2,3,4-tetrahydro-7-chloro-3-(diethylamino)-1-((dimethylamino)hydroxymethyl)-2,4-dioxo- CAS No. 87296-75-1

6-Quinazolinesulfonamide, 1,2,3,4-tetrahydro-7-chloro-3-(diethylamino)-1-((dimethylamino)hydroxymethyl)-2,4-dioxo-

Cat. No.: B12940628
CAS No.: 87296-75-1
M. Wt: 419.9 g/mol
InChI Key: CMFGBOLYQAAPFO-UHFFFAOYSA-N
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Description

7-Chloro-3-(diethylamino)-1-((dimethylamino)(hydroxy)methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3-(diethylamino)-1-((dimethylamino)(hydroxy)methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide typically involves multiple steps, including the formation of the quinazoline core, chlorination, and the introduction of the sulfonamide group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3-(diethylamino)-1-((dimethylamino)(hydroxy)methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

7-Chloro-3-(diethylamino)-1-((dimethylamino)(hydroxy)methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Chloro-3-(diethylamino)-1-((dimethylamino)(hydroxy)methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-Chloro-3-(diethylamino)-1-((dimethylamino)(hydroxy)methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide include other quinazoline derivatives and sulfonamides. These compounds share structural similarities but may differ in their functional groups and overall properties.

Uniqueness

What sets 7-Chloro-3-(diethylamino)-1-((dimethylamino)(hydroxy)methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

6-Quinazolinesulfonamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly in anticancer and antimicrobial applications. This article focuses on the biological activity of the compound 6-Quinazolinesulfonamide, 1,2,3,4-tetrahydro-7-chloro-3-(diethylamino)-1-((dimethylamino)hydroxymethyl)-2,4-dioxo- , exploring its mechanism of action, efficacy against various biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a quinazoline core with a sulfonamide functional group, which is known to enhance biological activity. The structural complexity includes:

  • Quinazoline ring : Imparts anticancer properties.
  • Sulfonamide group : Associated with antibacterial and carbonic anhydrase inhibition.
  • Diethylamino and dimethylamino groups : Potentially influence pharmacokinetics and receptor interactions.

Anticancer Activity

Research indicates that quinazoline derivatives exhibit potent anticancer properties. Specifically, studies have demonstrated that compounds similar to the target structure can inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of Carbonic Anhydrases (CAs) :
    • Quinazolinesulfonamides have been shown to inhibit cancer-related isoforms of carbonic anhydrases (e.g., hCA IX and hCA XII). These enzymes play a critical role in tumor growth and metastasis.
    • For instance, certain derivatives displayed IC50 values in the nanomolar range against hCA IX, suggesting strong inhibitory potential ( ).
  • Induction of Apoptosis :
    • In vitro studies revealed that these compounds could induce apoptosis in cancer cell lines such as MDA-MB-231 and A549. The mechanism involves the activation of caspases and modulation of BCL-2 family proteins ( ).
  • Cell Cycle Arrest :
    • The compound has been reported to cause cell cycle arrest at the G2/M phase in various cancer cell lines, further contributing to its anticancer efficacy ( ).

Antimicrobial Activity

The sulfonamide moiety is well-documented for its antibacterial properties. The target compound has shown effectiveness against several bacterial strains:

  • Mechanism : Sulfonamides inhibit bacterial folate synthesis by mimicking para-aminobenzoic acid (PABA), crucial for bacterial growth.
  • Efficacy : Studies indicate that quinazolinesulfonamides possess activity against multidrug-resistant strains ( ).

Case Studies

Several studies have investigated the biological effects of related compounds:

  • In Vitro Studies :
    • A study on quinoline-based sulfonamides demonstrated significant cytotoxicity against multiple cancer cell lines with IC50 values ranging from 5 nM to 100 nM ( ).
    • Another study highlighted the selective toxicity of these compounds towards cancer cells compared to normal cells, indicating a favorable therapeutic index ( ).
  • Molecular Docking Studies :
    • Computational studies suggest that these compounds effectively bind to active sites of target enzymes (e.g., CAs), providing insights into their mechanism of action ( ).

Data Tables

Biological ActivityTargetIC50 Value (nM)Reference
CA IX InhibitionhCA IX5.5
CA XII InhibitionhCA XII9.8
CytotoxicityA54925
Apoptosis InductionMDA-MB-231N/A

Properties

CAS No.

87296-75-1

Molecular Formula

C15H22ClN5O5S

Molecular Weight

419.9 g/mol

IUPAC Name

7-chloro-3-(diethylamino)-1-[dimethylamino(hydroxy)methyl]-2,4-dioxoquinazoline-6-sulfonamide

InChI

InChI=1S/C15H22ClN5O5S/c1-5-19(6-2)21-13(22)9-7-12(27(17,25)26)10(16)8-11(9)20(15(21)24)14(23)18(3)4/h7-8,14,23H,5-6H2,1-4H3,(H2,17,25,26)

InChI Key

CMFGBOLYQAAPFO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)N1C(=O)C2=CC(=C(C=C2N(C1=O)C(N(C)C)O)Cl)S(=O)(=O)N

Origin of Product

United States

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